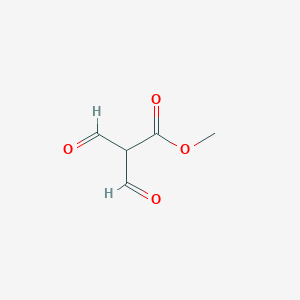

Methyl 2-formyl-3-oxopropanoate

Descripción general

Descripción

Methyl 2-formyl-3-oxopropanoate is a chemical compound that belongs to the family of oxoesters. It is widely used in scientific research for its unique properties and applications. This compound has gained significant attention due to its potential as a precursor for the synthesis of various bioactive molecules. In

Aplicaciones Científicas De Investigación

Chromatographic Analysis

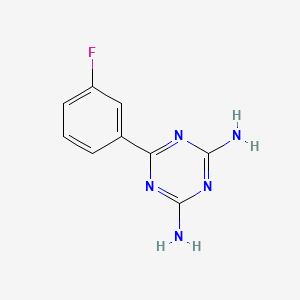

- Liquid Chromatographic Fluorimetric Assay: Methylglyoxal can be assayed in chemical and biological systems using chromatographic techniques. It involves derivatisation with specific reagents like 1,2-diamino-4,5-dimethoxybenzene to form quantifiable compounds. This method is crucial for the accurate measurement of trace amounts of methylglyoxal in various samples (McLellan & Thornalley, 1992).

Chemical Synthesis

- Synthesis of Methylated Trioses: Studies have explored the acid-catalyzed reactions of compounds like 2,3-di-O-methyl-d-glyceraldehyde, resulting in the production of 2-oxopropanal, which is another name for methylglyoxal. This research is vital for understanding the chemical properties and reactivity of methylglyoxal under different conditions (Fedoron̆ko et al., 1980).

Environmental Impact

- Enantioselective Degradation and Ecotoxicity: Research on chiral herbicides like diclofop-methyl has shown that the degradation and ecotoxicity of these compounds can be influenced by their enantiomeric forms, which include methylglyoxal. This research has implications for understanding the environmental behavior and ecological risks of such compounds (Cai, Liu, & Sheng, 2008).

Nanotechnology and Cancer Therapy

- Nanodrug Design for Cancer Therapy: A study on the development of nanosize drug candidates for cancer therapy included the synthesis of compounds using methyl esters, indicating the potential role of methylglyoxal derivatives in advanced drug design and delivery systems (Budama-Kilinc et al., 2020).

Biochemical Research

- Methylglyoxal Metabolism: Methylglyoxal's role as a cytotoxic physiological metabolite and its implications in microbial growth, diabetic complications, and even as an anticancer agent have been the focus of various studies. These investigations highlight the dual nature of methylglyoxal in both inducing toxicity and serving therapeutic purposes (Chakraborty, Karmakar, & Chakravortty, 2014).

Atmospheric Chemistry

- Degradation in Atmospheric Conditions: Studies have investigated the degradation of compounds like methyl acrylate in the presence of radicals and atoms, leading to products like methyl glyoxylate and methyl 3-chloro-2-oxopropanoate. These reactions are important for understanding the atmospheric chemistry of related organic compounds (Blanco et al., 2010).

Mecanismo De Acción

Target of Action

Methyl 2-formyl-3-oxopropanoate is a chemical compound with the molecular formula C5H6O4 The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

Methyl 2-formyl-3-oxopropanoate is structurally similar to 2-methyl-3-oxopropanoate, which is an intermediate in the metabolism of Propanoate . It is a substrate for enzymes like 3-hydroxyisobutyrate dehydrogenase, Alanine–glyoxylate aminotransferase, and Methylmalonate-semialdehyde dehydrogenase . These enzymes are involved in various biochemical pathways, and the downstream effects of their modulation by Methyl 2-formyl-3-oxopropanoate would be an interesting area for further study.

Propiedades

IUPAC Name |

methyl 2-formyl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-9-5(8)4(2-6)3-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFMHSWZEMCDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496871 | |

| Record name | Methyl 2-formyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50427-65-1 | |

| Record name | Methyl 2-formyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl diformylacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M9K5LZ8K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B1601030.png)

![Dimethyl {2-oxo-3-[(thiophen-3-yl)oxy]propyl}phosphonate](/img/structure/B1601042.png)